Methyl 2-(pyridin-4-yl)acenaphthylene-1-carboxylate
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Overview
Description
Methyl 2-(pyridin-4-yl)acenaphthylene-1-carboxylate is a chemical compound that belongs to the class of acenaphthylene derivatives This compound is characterized by the presence of a pyridine ring attached to the acenaphthylene core, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(pyridin-4-yl)acenaphthylene-1-carboxylate typically involves multicomponent reactions. One common method includes the reaction of acenaphthylene-1,2-dione with pyridine derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(pyridin-4-yl)acenaphthylene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring and the acenaphthylene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acenaphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Methyl 2-(pyridin-4-yl)acenaphthylene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of methyl 2-(pyridin-4-yl)acenaphthylene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Acenaphthene: A related compound with a simpler structure.
Acenaphthoquinone: An oxidized form of acenaphthene with different reactivity.
Pyridine derivatives: Compounds with similar pyridine rings but different substituents.
Uniqueness
Methyl 2-(pyridin-4-yl)acenaphthylene-1-carboxylate is unique due to its combined acenaphthylene and pyridine structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
42245-98-7 |
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Molecular Formula |
C19H13NO2 |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
methyl 2-pyridin-4-ylacenaphthylene-1-carboxylate |
InChI |
InChI=1S/C19H13NO2/c1-22-19(21)18-15-7-3-5-12-4-2-6-14(16(12)15)17(18)13-8-10-20-11-9-13/h2-11H,1H3 |
InChI Key |
NUNKSZZQDHJLHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC3=C2C1=CC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
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